molecular formula C13H15NO4 B12830891 (R)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid

(R)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12830891
M. Wt: 249.26 g/mol
InChI Key: UCCBVAJJVHCRBJ-LLVKDONJSA-N
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Description

®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a methoxycarbonyl group, a pyrrolidin-2-yl substituent, and a benzoic acid core, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:

    Formation of the benzoic acid core: This can be achieved through various methods, including Friedel-Crafts acylation or direct carboxylation of aromatic compounds.

    Introduction of the pyrrolidin-2-yl group: This step often involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced to the benzoic acid core.

Industrial Production Methods

Industrial production of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may have different biological activities.

    3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without the chiral center, this compound may exhibit different reactivity and properties.

Uniqueness

®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is unique due to its chiral nature and the specific arrangement of functional groups. This uniqueness allows it to interact with biological systems in a stereospecific manner, making it valuable for research and development in various fields.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-methoxycarbonyl-5-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m1/s1

InChI Key

UCCBVAJJVHCRBJ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2

Origin of Product

United States

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